molecular formula C11H6Cl2N2O2 B13972529 6-(3,5-Dichlorophenyl)pyrimidine-4-carboxylic acid

6-(3,5-Dichlorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B13972529
M. Wt: 269.08 g/mol
InChI Key: OLCCEYKNRNRJNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Dichlorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 3,5-dichlorophenyl group at the 6-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dichlorophenyl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dichlorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to form the pyrimidine ring. The resulting compound is then hydrolyzed to yield the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dichlorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine ring or the phenyl group.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

6-(3,5-Dichlorophenyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3,5-Dichlorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidinecarboxylic acid: A simpler pyrimidine derivative with similar structural features.

    3,5-Dichlorophenyl derivatives: Compounds with the same phenyl substitution pattern but different core structures.

Uniqueness

6-(3,5-Dichlorophenyl)pyrimidine-4-carboxylic acid is unique due to the combination of the pyrimidine ring and the 3,5-dichlorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H6Cl2N2O2

Molecular Weight

269.08 g/mol

IUPAC Name

6-(3,5-dichlorophenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H6Cl2N2O2/c12-7-1-6(2-8(13)3-7)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17)

InChI Key

OLCCEYKNRNRJNZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=NC=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.